molecular formula C27H34Br2O3 B1261163 Callophycoic acid E

Callophycoic acid E

Cat. No. B1261163
M. Wt: 566.4 g/mol
InChI Key: PSYSMHVCBGMCIW-FBHGCBBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callophycoic acid E is a dibenzooxepine diterpenoid that is hexahydrodibenzo[b,e]oxepine-2-carboxylic acid with an isolated double bond between positions 6 and 6a and is substituted by a bromo, a 2-[(1R,3S)-3-bromo-2,2-dimethyl-6-methylidenecyclohexyl]ethyl and a methyl group at positions 9, 10 and 10 respectively (the 9S,10S,10aR stereoisomer). It is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a member of benzoic acids, a cyclic ether, a dibenzooxepine, a diterpenoid and an organobromine compound.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Callophycoic acids, including Callophycoic acid E, have been extracted from the Fijian red alga Callophycus serratus. These compounds, including this compound, were found to exhibit notable antibacterial, antimalarial, and anticancer activities. This research indicates the potential of this compound in developing treatments for various diseases and infections. However, it's noteworthy that the bioactivity of these compounds was less potent compared to some other diterpene-benzoate macrolides extracted from the same alga (Lane et al., 2007).

Novel Carbon Skeletons

The same study also revealed that Callophycoic acids represent four novel carbon skeletons. This discovery is significant as it provides the first examples of diterpene-benzoic acids and diterpene-phenols in macroalgae, indicating the structural uniqueness and potential chemical diversity of these compounds for various scientific applications (Lane et al., 2007).

Stereoselective Synthesis

In the realm of chemical synthesis, research has been conducted on the stereoselective synthesis of the tricyclic core of (-)-Callophycoic acid A, a relative of this compound. This study describes methods to construct the complex molecular structure of Callophycoic acids, highlighting the interest in these compounds within synthetic chemistry for their unique structures and potential applications (Sakama et al., 2020).

Halogenated Meroditerpenoids

Additionally, research on halogenated meroditerpenoids from the same alga, Callophycus serratus, led to the discovery of Callophycoic acid I and Callophycoic acid J. These compounds are part of the Callophycoic acid family and contribute to the growing knowledge about the chemical diversity and potential biomedical applications of substances derived from Callophycus serratus (Woolner et al., 2018).

properties

Molecular Formula

C27H34Br2O3

Molecular Weight

566.4 g/mol

IUPAC Name

(9S,10S,10aR)-9-bromo-10-[2-[(1R,3S)-3-bromo-2,2-dimethyl-6-methylidenecyclohexyl]ethyl]-10-methyl-8,9,10a,11-tetrahydro-7H-benzo[c][1]benzoxepine-2-carboxylic acid

InChI

InChI=1S/C27H34Br2O3/c1-16-5-9-23(28)26(2,3)20(16)11-12-27(4)21-14-19-13-17(25(30)31)6-8-22(19)32-15-18(21)7-10-24(27)29/h6,8,13,15,20-21,23-24H,1,5,7,9-12,14H2,2-4H3,(H,30,31)/t20-,21-,23+,24+,27+/m1/s1

InChI Key

PSYSMHVCBGMCIW-FBHGCBBZSA-N

Isomeric SMILES

C[C@]1([C@H](CCC2=COC3=C(C[C@H]21)C=C(C=C3)C(=O)O)Br)CC[C@@H]4C(=C)CC[C@@H](C4(C)C)Br

Canonical SMILES

CC1(C(CCC(=C)C1CCC2(C(CCC3=COC4=C(CC32)C=C(C=C4)C(=O)O)Br)C)Br)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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